molecular formula C8H10N2 B1612323 Indolin-7-amine CAS No. 2759-12-8

Indolin-7-amine

Cat. No. B1612323
CAS RN: 2759-12-8
M. Wt: 134.18 g/mol
InChI Key: BZJFJABOZCGZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indolin-7-amine is a building block used in the synthesis of various organic compounds . It is a part of the indoline family, which is a group of nitrogen-based heterocyclic compounds .


Synthesis Analysis

Indoles amines, including Indolin-7-amine, have been synthesized using the Chiron approach to create enantiopure heterocycles . Another method involves the synthesis of 2-dimethylaminomethylene-indolin-3-ones with malononitrile .


Molecular Structure Analysis

Indolin-7-amine has a molecular formula of C8H11ClN2 and a molecular weight of 170.64 . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .


Chemical Reactions Analysis

Indoles amines have been synthesized and screened for antioxidant activity . A novel 4, 6-dimethoxyindole-7-thiosemicarbazone derivatives were designed through Schiff base condensation reaction of indole carbaldehydes and thiosemicarbazides .


Physical And Chemical Properties Analysis

Amines, including Indolin-7-amine, are known to form intermolecular hydrogen bonds due to their polar nature . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .

Scientific Research Applications

Catalysis and Synthesis

  • IrIII-Catalyzed C-7 Amidation

    IrIII-catalyzed C-7 selective C–H amidation and amination of indolines is a notable application. This method is environmentally benign and scalable, allowing for the synthesis of 7-aminoindolines using acyl, sulfonyl, and aryl azides. It also enables a one-pot synthesis of 7-aminoindoles, highlighting its utility in pharmaceutical synthesis (Hou et al., 2015).

  • Rh(III)-Catalyzed Amination

    Another significant application is the Rh(III)-catalyzed C-7 amination of indolines. This process provides a way to synthesize various C-7 aminated indolines, crucial for constructing and modifying diverse indoles and indolines in the pharmaceutical industry (Li et al., 2017).

Anion Binding and Receptor Design

  • Anion Receptors: Indole-7-amine has been used to create amide-based anion receptors, significantly enhancing anion binding. This highlights its potential in molecular recognition and sensor design (Zieliński et al., 2008).

Medicinal Chemistry

  • Anti-Proliferative Activity

    Indolin-7-amine derivatives have been synthesized to show potent anti-proliferative activity against a panel of human cancer cell lines. This demonstrates its importance in the development of new anticancer agents (Meti et al., 2017).

  • Synthesis of Biologically Active Compounds

    The synthesis of 7-amino indole derivatives through Ru(II)-catalyzed C-H amidation offers a pathway for accessing a variety of natural products, drug molecules, and biologically active compounds (Hande et al., 2017).

Future Directions

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

properties

IUPAC Name

2,3-dihydro-1H-indol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJFJABOZCGZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619492
Record name 2,3-Dihydro-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolin-7-amine

CAS RN

2759-12-8
Record name 2,3-Dihydro-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-indol-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolin-7-amine
Reactant of Route 2
Indolin-7-amine
Reactant of Route 3
Indolin-7-amine
Reactant of Route 4
Reactant of Route 4
Indolin-7-amine
Reactant of Route 5
Indolin-7-amine
Reactant of Route 6
Reactant of Route 6
Indolin-7-amine

Citations

For This Compound
5
Citations
M Jeon, NK Mishra, U De, S Sharma, Y Oh… - The Journal of …, 2016 - ACS Publications
The rhodium(III)-catalyzed direct C–H functionalization of various indolines with 1,4,2-dioxazol-5-ones as new amidating agents is described. This transformation provides efficient …
Number of citations: 79 pubs.acs.org
MJ Lai, R Ojha, MH Lin, YM Liu, HY Lee, TE Lin… - European Journal of …, 2019 - Elsevier
We report structure-activity relationships of 1-arylsulfonyl indoline based benzamides. The benzamide (9) exhibits striking tubulin inhibition with an IC 50 value of 1.1 μM, better than that …
Number of citations: 33 www.sciencedirect.com
Q Yan, H Huang, H Zhang, MH Li, D Yang… - The Journal of …, 2020 - ACS Publications
An efficient Cp*Co(III)-catalyzed C–H bond amidation of indolines at the C7-position using dioxazolone as amidating reagents was first reported. N-Methyl-N-(pyrimidin-2-yl)aniline was …
Number of citations: 17 pubs.acs.org
F Nourmohammadian, AA Abdi - … Acta Part A: Molecular and Biomolecular …, 2016 - Elsevier
To study the effects of an extended bis-azo conjugated bridge with two different photochemical functions on a molecule in photochromic responses, a novel asymmetrical bifunctional bis…
Number of citations: 12 www.sciencedirect.com
M Kumar, Raziullah, AA Khan, A Ahmad… - The Journal of …, 2019 - ACS Publications
A facile and efficient Cu-mediated protocol for the cross-dehydrogenative coupling of indoline with sulfonamides, carboxamides, and anilines is reported. The reaction takes place …
Number of citations: 19 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.